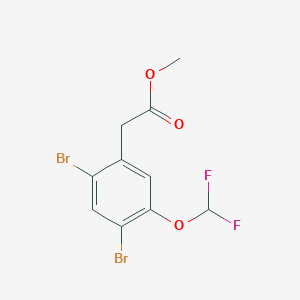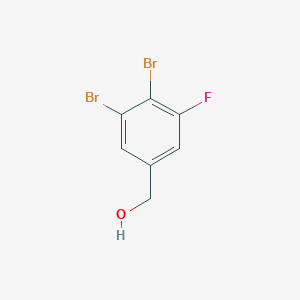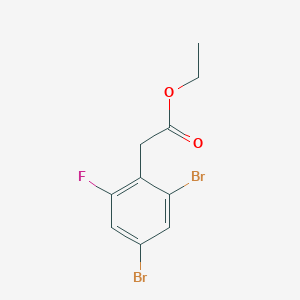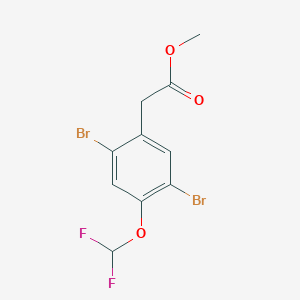
3,5-Dibromo-2,6-difluorotoluene
Vue d'ensemble
Description
3,5-Dibromo-2,6-difluorotoluene is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of toluene, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2,6-difluorotoluene can be synthesized through several methods:
-
Halogenation of 2,6-difluorotoluene: : This method involves the bromination of 2,6-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.
-
Stepwise Halogenation: : Another approach is the stepwise halogenation of toluene derivatives. First, 2,6-difluorotoluene is synthesized, followed by selective bromination at the 3 and 5 positions using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the halogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2,6-difluorotoluene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine atoms with methoxy groups.
-
Oxidation Reactions: : The methyl group in this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction Reactions: : The compound can undergo reduction reactions where the bromine atoms are replaced by hydrogen atoms using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3), ethanol (EtOH), reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: 3,5-Dimethoxy-2,6-difluorotoluene.
Oxidation: 3,5-Dibromo-2,6-difluorobenzoic acid.
Reduction: 2,6-Difluorotoluene.
Applications De Recherche Scientifique
3,5-Dibromo-2,6-difluorotoluene has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Material Science: : The compound is used in the synthesis of fluorinated polymers and materials with unique electronic properties, which are valuable in the development of advanced electronic devices.
-
Medicinal Chemistry: : Researchers explore its derivatives for potential biological activities, including antimicrobial and anticancer properties.
-
Chemical Biology: : It is used as a building block in the synthesis of probes and ligands for studying biological systems and molecular interactions.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-2,6-difluorotoluene depends on its specific application:
In Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.
In Material Science: The presence of bromine and fluorine atoms imparts unique electronic properties to the compound, influencing its behavior in electronic applications.
In Medicinal Chemistry: Its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2,4-difluorotoluene: Similar structure but with fluorine atoms at different positions.
3,5-Dibromo-2,6-dichlorotoluene: Chlorine atoms instead of fluorine atoms.
3,5-Dibromo-2,6-dimethyltoluene: Methyl groups instead of fluorine atoms.
Uniqueness
3,5-Dibromo-2,6-difluorotoluene is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms enhances its utility in various chemical transformations and applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQKMPPTHGTPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















